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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-5-hydroxynicotinonitrile: A Key Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound requested, 2-Bromo-5-hydroxynicotinonitrile, is associated with CAS Number 1805597-66-3. However, publicly available scientific dat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound requested, 2-Bromo-5-hydroxynicotinonitrile, is associated with CAS Number 1805597-66-3. However, publicly available scientific data for this specific CAS number is limited. This guide focuses on the extensively documented and commercially available isomer, 5-Bromo-2-hydroxynicotinonitrile (CAS: 405224-22-8) , which shares the same molecular formula and core structural features. It is presumed that this is the compound of interest for most research and development applications.

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal and materials chemistry, substituted pyridines are foundational scaffolds. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design and functional materials. Among these, 5-Bromo-2-hydroxynicotinonitrile emerges as a particularly valuable intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.

The molecule's architecture, featuring a pyridine ring functionalized with a bromine atom, a hydroxyl group, and a nitrile group, offers a trifecta of reactive sites. This multi-functional nature allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex molecular targets. The hydroxyl group introduces the potential for tautomerism, existing in equilibrium with its pyridone form, which significantly influences its reactivity and intermolecular interactions. Understanding these nuances is critical for designing robust synthetic strategies and predicting the behavior of its derivatives.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of successful experimentation. The data presented below has been aggregated from validated chemical databases and supplier specifications.

PropertyValueSource(s)
CAS Number 405224-22-8[1][2][3][4]
Molecular Formula C₆H₃BrN₂O[1][2][3][5]
Molecular Weight 199.01 g/mol [1][2][4]
IUPAC Name 5-bromo-2-oxo-1H-pyridine-3-carbonitrile[1]
Synonyms 5-Bromo-2-hydroxynicotinonitrile, 5-Bromo-2-hydroxypyridine-3-carbonitrile[1]
Melting Point 221-223 °C[4]
Appearance Solid
SMILES C1=C(C(=O)NC=C1Br)C#N[1][5]
InChIKey SWTLLSLCDHXNIU-UHFFFAOYSA-N[1]
XLogP3 (Predicted) 0.5[1]

Spectral Characterization: A Roadmap to Structural Verification

Structural confirmation is paramount before proceeding with any synthetic application. The following outlines the expected spectral signatures for 5-Bromo-2-hydroxynicotinonitrile, providing a basis for quality control and reaction monitoring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. These protons are in different chemical environments and will appear as doublets due to coupling with each other. The hydroxyl proton (or N-H proton of the pyridone tautomer) will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.[6] The spectrum will be dominated by several characteristic peaks:

  • O-H/N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl or N-H group, indicative of hydrogen bonding.[7]

  • C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹, characteristic of the nitrile group.

  • C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ is expected, confirming the presence of the pyridone tautomer, which is often the major form in the solid state.[7]

  • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and isotopic distribution. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak [M]⁺ should be observed around m/z 198/200.[5]

Synthesis, Reactivity, and Mechanistic Considerations

5-Bromo-2-hydroxynicotinonitrile serves as a versatile scaffold primarily due to the orthogonal reactivity of its functional groups. The bromine atom is a prime handle for metal-catalyzed cross-coupling reactions, the hydroxyl/pyridone moiety allows for O- or N-alkylation and other modifications, and the nitrile group can be hydrolyzed or reduced.

General Synthetic Workflow

While multiple specific synthetic routes exist, a common strategy for creating functionalized pyridinecarbonitriles involves the dehydration of a corresponding amide. The diagram below illustrates a generalized, conceptual workflow for the synthesis of a substituted pyridinecarbonitrile from a picolinamide precursor, a method cited for analogous compounds.[8]

G cluster_start Starting Material cluster_process Core Reaction cluster_workup Purification cluster_end Final Product A 5-Bromopicolinamide C Dehydration Reaction in Inert Solvent (e.g., Toluene) A->C 1. Add Reagents B Dehydrating Agent (e.g., POCl₃, SOCl₂) D Aqueous Workup (Quench & Neutralize) C->D 2. Reaction Completion E Extraction with Organic Solvent D->E 3. Phase Separation F Column Chromatography E->F 4. Isolate Crude G 5-Bromo-2-pyridinecarbonitrile (Analogous Product) F->G 5. Purify G cluster_core Core Intermediate cluster_products High-Value Applications Core 5-Bromo-2-hydroxy nicotinonitrile Pharma Pharmaceuticals (e.g., Kinase Inhibitors, Antimicrobials) Core->Pharma Cross-Coupling & Derivatization Agro Agrochemicals (e.g., Herbicides, Fungicides) Core->Agro Functionalization Materials Functional Materials (e.g., Organic Electronics, Ligands) Core->Materials Polymerization Precursors

Caption: Role as a central building block in synthesis.

Materials Science and Coordination Chemistry

Beyond life sciences, this molecule serves as a precursor for advanced materials. The pyridine nitrogen and the nitrile group can act as ligands, coordinating with metal ions to form catalysts or functional metal-organic frameworks (MOFs). [9]Its derivatives can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where the electronic properties of the substituted pyridine ring can be tuned. [10]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as hazardous and must be handled with appropriate care.

GHS Hazard Classification

Based on available data, 5-Bromo-2-hydroxynicotinonitrile is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed. [1]* Acute Toxicity, Dermal (Category 4): Harmful in contact with skin. [1]* Acute Toxicity, Inhalation (Category 4): Harmful if inhaled. [1]* Skin Irritation (Category 2): Causes skin irritation. [1][11]* Serious Eye Irritation (Category 2A): Causes serious eye irritation. [1][11]

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [11][12]* Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [12]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [11]

Conclusion

5-Bromo-2-hydroxynicotinonitrile (CAS: 405224-22-8) is a high-utility, multi-functional intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its well-defined reactive sites—the bromine atom, the hydroxypyridone system, and the nitrile group—provide chemists with a versatile platform for constructing complex molecular architectures. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in innovative research and development projects.

References

  • PubChem. (n.d.). 5-Bromo-2-hydroxypyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018). Safety Data Sheet: 3-Bromo-5-chloro-2-hydroxypyridine. Retrieved from [Link]

  • Anichem. (n.d.). 5-BROMO-2-HYDROXY-3-PYRIDINECARBONITRILE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 5-Bromo-2-chloropyridine-3-carbonitrile Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-hydroxypyridine-3-carbonitrile (C6H3BrN2O). Retrieved from [Link]

  • ResearchGate. (2025). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-hydroxypyridine. Retrieved from [Link]

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling and Handling of 2-Bromo-5-hydroxynicotinonitrile

A Technical Guide for Medicinal Chemistry & Drug Development Executive Summary & Compound Profile 2-Bromo-5-hydroxynicotinonitrile (CAS: 1214376-76-9) is a critical heterocyclic building block used in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary & Compound Profile

2-Bromo-5-hydroxynicotinonitrile (CAS: 1214376-76-9) is a critical heterocyclic building block used in the synthesis of kinase inhibitors, PROTACs, and antiviral agents.[1] Its structure features a pyridine core decorated with three distinct functional groups: a nitrile (position 3), a hydroxyl (position 5), and a bromine (position 2).[1]

This unique substitution pattern creates specific solubility challenges. While the hydroxyl group confers polarity, the bromine atom adds lipophilicity, and the nitrile group acts as a weak hydrogen bond acceptor.[1] This guide provides a theoretical solubility analysis, a validated experimental protocol for determination, and critical handling instructions for DMSO and Methanol formulations.[1]

Physicochemical Profile
PropertyValueRelevance to Solubility
CAS Number 1214376-76-9Identity verification
Molecular Formula C₆H₃BrN₂OStoichiometry calculations
Molecular Weight ~199.01 g/mol Molarity conversion
H-Bond Donors 1 (-OH)Interaction with DMSO oxygen
H-Bond Acceptors 3 (CN, Pyridine N, OH)Interaction with Methanol protons
Predicted LogP ~1.5 - 2.0Moderate lipophilicity; good organic solubility

Solubility Characteristics: Theoretical Analysis

Based on the structural pharmacophore, we can predict the solvation behavior in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Solubility in DMSO (Polar Aprotic)
  • Prediction: High Solubility (>50 mg/mL)

  • Mechanism: DMSO is an excellent hydrogen bond acceptor. It interacts strongly with the C-5 hydroxyl proton of the nicotinonitrile. Additionally, the high dipole moment of DMSO stabilizes the polarizable pyridine ring.[1]

  • Use Case: Preferred solvent for stock solutions (10 mM - 100 mM) in biological assays (HTS, IC50 determination).

Solubility in Methanol (Polar Protic)
  • Prediction: Moderate to Good Solubility (10–30 mg/mL)

  • Mechanism: Methanol can act as both an H-bond donor (to the Pyridine N and Nitrile N) and an acceptor (from the Hydroxyl H). However, the lipophilic bromine atom slightly reduces solubility compared to DMSO.

  • Use Case: Preferred solvent for LC-MS sample preparation and intermediate transfers during synthesis.

Solute-Solvent Interaction Map

The following diagram illustrates the molecular interactions driving solubility in these solvents.

SolubilityInteractions Molecule 2-Bromo-5-hydroxynicotinonitrile DMSO DMSO (Aprotic) Molecule->DMSO H-Bond: OH (Donor) -> S=O (Acceptor) Molecule->DMSO Dipole-Dipole Stacking MeOH Methanol (Protic) Molecule->MeOH H-Bond: OH (Donor) -> MeOH (Acceptor) MeOH->Molecule H-Bond: MeOH (Donor) -> Nitrile/Pyridine N (Acceptor)

Figure 1: Mechanistic interactions between the solute and solvents.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Since specific batch-to-batch solubility can vary based on crystal habit (polymorphism), researchers should not rely on literature values alone.[1] Use this Standard Operating Procedure (SOP) to determine exact solubility.

Materials Required[1][4][5][6]
  • Compound: 2-Bromo-5-hydroxynicotinonitrile (>10 mg).[1]

  • Solvents: Anhydrous DMSO (Grade ≥99.9%), HPLC-grade Methanol.[1]

  • Equipment: Thermomixer or Orbital Shaker, Centrifuge, HPLC-UV/Vis.

Step-by-Step Methodology (Shake-Flask Method)
  • Preparation: Weigh ~5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 50 µL of solvent (DMSO or Methanol) to start (Target: 100 mg/mL).

  • Equilibration:

    • Shake at 25°C for 24 hours (Thermodynamic equilibrium).

    • Visual Check: If fully dissolved, add more solid until saturation is observed (undissolved solid remains).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (prevents injection of micro-crystals).

  • Quantification:

    • Dilute the filtrate 1:100 in mobile phase.

    • Inject onto HPLC. Calculate concentration using a calibration curve of the standard.

Workflow Diagram

SolubilityWorkflow Start Start: Weigh Excess Solid AddSolvent Add Solvent (DMSO/MeOH) Target 100 mg/mL Start->AddSolvent Shake Shake @ 25°C (24 Hours) AddSolvent->Shake Check Undissolved Solid Present? Shake->Check AddSolid Add More Solid Check->AddSolid No (Clear) Centrifuge Centrifuge & Filter (0.22 µm) Check->Centrifuge Yes (Saturated) AddSolid->Shake Analyze HPLC Quantification Centrifuge->Analyze

Figure 2: Standard workflow for thermodynamic solubility determination.

Stability & Handling Guidelines

DMSO: The Hygroscopicity Risk

DMSO is highly hygroscopic. It absorbs water from the atmosphere, which can drastically reduce the solubility of 2-Bromo-5-hydroxynicotinonitrile over time (causing precipitation in stored stock solutions).[1]

  • Risk: Water uptake leads to "crashing out" of the compound during freeze-thaw cycles.

  • Mitigation:

    • Store DMSO stocks in single-use aliquots at -20°C.[1]

    • Use septa-sealed vials to minimize air exposure.[1]

    • Thawing: Vortex vigorously after thawing to redissolve any micro-precipitates.

Methanol: Reactivity & Volatility
  • Evaporation: Methanol is volatile. Uncapped vials will experience concentration increases, leading to erroneous experimental data.

  • Chemical Stability:

    • Neutral Conditions: Stable.

    • Basic Conditions: Avoid strong bases (e.g., NaOH, K2CO3) in Methanol.[1] The 2-Bromo position is susceptible to Nucleophilic Aromatic Substitution (S_NAr) by methoxide ions, potentially converting the compound to 2-methoxy-5-hydroxynicotinonitrile.[1]

Storage Recommendations
SolventStorage TempShelf LifeContainer Type
Solid 4°C or -20°C2 YearsAmber Glass
DMSO Stock -20°C6 MonthsPolypropylene/Glass
MeOH Soln -20°C1 MonthGlass (Parafilm sealed)

References

  • PubChem Compound Summary. 2-Bromo-5-hydroxynicotinonitrile (CID 54682339).[1] National Center for Biotechnology Information. [Link]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • Bhattachar, S. N., et al. (2006).[1] "Solubility: it's not just for physical chemists anymore." Drug Discovery Today, 11(21-22), 1012-1018.[1] [Link]

Sources

Foundational

Executive Summary: The Renaissance of the Pyridine Scaffold

Title: Beyond the Heterocycle: Engineering Novel Pyridine Scaffolds for Next-Gen Therapeutics The pyridine ring remains a cornerstone of modern medicinal chemistry, present in over 18% of all FDA-approved small molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Heterocycle: Engineering Novel Pyridine Scaffolds for Next-Gen Therapeutics

The pyridine ring remains a cornerstone of modern medicinal chemistry, present in over 18% of all FDA-approved small molecule drugs. However, the "low-hanging fruit" of simple pyridine derivatives has largely been harvested. The current frontier lies not in the mere inclusion of a pyridine ring, but in the precision engineering of its substitution patterns and the dimensional expansion of the scaffold itself.

This guide addresses the critical challenge of accessing novel chemical space within the pyridine class. We move beyond classical electrophilic aromatic substitution (EAS)—which is notoriously difficult and C3-selective only under forcing conditions—to explore radical-mediated C-H functionalization and photoredox catalysis. These methods unlock the C2 and C4 positions with unprecedented selectivity, enabling the synthesis of sp3-rich, metabolically robust scaffolds essential for today's high-value targets (e.g., kinases, GPCRs).

Strategic Design: Bioisosterism & Physicochemical Logic

The incorporation of a pyridine scaffold is rarely accidental. It is a strategic choice driven by specific physicochemical requirements.

  • Basicity Modulation: The pyridine nitrogen (pKa ~5.2) serves as a hydrogen bond acceptor. By varying substituents (e.g., -CF3 at C2 vs. -OMe at C4), the pKa can be fine-tuned to optimize binding affinity or solubility.

  • Metabolic Stability: Unlike the electron-rich benzene ring, the electron-deficient pyridine core is resistant to oxidative metabolism by CYP450 enzymes, often serving as a metabolic "blocker" to extend half-life.

  • Solubility: The polarity of the nitrogen atom significantly lowers logP compared to phenyl analogs, improving aqueous solubility—a critical parameter for oral bioavailability.

Decision Logic for Scaffold Selection

The following decision tree illustrates the strategic selection process for pyridine functionalization based on medicinal chemistry objectives.

PyridineStrategy Start Objective: Modify Lead Compound Solubility Issue: Poor Solubility? Start->Solubility Metabolism Issue: High Clearance? Start->Metabolism Potency Issue: Low Potency? Start->Potency AddN Strategy: Phenyl -> Pyridine (Bioisosteric Replacement) Solubility->AddN Reduce logP BlockSites Strategy: Block Metabolic Soft Spots (C-H Functionalization) Metabolism->BlockSites Prevent Oxidation Vector Strategy: Grow Vectors (Minisci / Cross-Coupling) Potency->Vector Access New Pockets

Figure 1: Strategic decision matrix for pyridine scaffold incorporation in lead optimization.

Breaking the Regioselectivity Barrier: Synthetic Methodologies

Classical methods (EAS) fail for pyridines due to the electron-deficient ring and catalyst poisoning by the basic nitrogen. The modern solution utilizes Minisci-type radical additions , which reverse the polarity of the reaction. An electron-rich alkyl radical attacks the electron-deficient protonated pyridine, typically at the C2 or C4 position.

The Challenge of Selectivity

Uncontrolled Minisci reactions often yield mixtures of C2 and C4 isomers.[1] Recent advancements have focused on C4-selective protocols using blocking groups or specific radical precursors.

Protocol: Photoredox C4-Selective Alkylation

This protocol utilizes a visible-light-mediated approach to install alkyl fragments at the C4 position, a transformation that is difficult to achieve via traditional cross-coupling due to the scarcity of 4-halopyridines.

Mechanism: The reaction proceeds via a Single Electron Transfer (SET) mechanism.[2] The photocatalyst (Ir or Ru based) generates an alkyl radical from a carboxylic acid or redox-active ester. This radical adds to the activated pyridinium salt.

MinisciMechanism PC_GS Ir(III) (Ground) PC_Excited *Ir(III) (Excited) PC_GS->PC_Excited Blue LED PC_Excited->PC_GS Regeneration Substrate R-COOH (Alkyl Source) PC_Excited->Substrate SET Radical R• (Alkyl Radical) Substrate->Radical -CO2 Pyridine Pyridine-H+ Radical->Pyridine Addition Intermediate Radical Cation Pyridine->Intermediate Product C4-Alkyl Pyridine Intermediate->Product -H+ / Oxidation

Figure 2: Mechanistic pathway of photoredox-mediated Minisci alkylation.

Detailed Experimental Protocol: C4-Alkylation of Pyridines

Note: This protocol is a self-validating system. The color change of the photocatalyst and the evolution of CO2 gas serve as visual indicators of reaction progress.

Reagents:

  • Substrate: Pyridine derivative (0.5 mmol)

  • Alkylating Agent: Carboxylic acid (1.0 mmol, 2.0 equiv) or Redox-Active Ester.

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Oxidant: (NH4)2S2O8 (1.5 equiv) - Crucial for re-oxidizing the catalyst and rearomatization.

  • Acid: TFA (1.0 equiv) - Protonates pyridine to activate the LUMO.

  • Solvent: DMSO:H2O (4:1) - Ensures solubility of radical precursors.

Step-by-Step Methodology:

  • Setup: In an 8 mL vial equipped with a Teflon-coated stir bar, combine the pyridine substrate (0.5 mmol), carboxylic acid (1.0 mmol), and photocatalyst (5 mg, ~1 mol%).

  • Solvation: Add DMSO (2.0 mL) and H2O (0.5 mL). Add TFA (38 µL, 0.5 mmol) to protonate the pyridine. Checkpoint: The solution should be homogenous.

  • Degassing: Sparge the solution with Argon for 10 minutes. Reasoning: Oxygen quenches the excited state of the photocatalyst and traps alkyl radicals.

  • Initiation: Add (NH4)2S2O8 (171 mg, 0.75 mmol) quickly and seal the vial.

  • Irradiation: Place the vial 2 cm away from a 34W Blue LED lamp (450 nm). Stir vigorously at room temperature for 12-24 hours. Observation: Gas evolution (CO2) indicates successful decarboxylation.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) to neutralize the acid. Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation:

  • NMR: Look for the disappearance of the C4-proton signal and the appearance of alkyl multiplets.

  • LCMS: Mass shift corresponding to [M + Alkyl - H].

Quantitative Analysis: Impact of Pyridine Scaffolds

The following table summarizes the impact of pyridine substitution on key drug-like properties, derived from an analysis of recent FDA approvals (2014-2023).

ParameterBenzene CorePyridine Core (C2-N)Pyridine Core (C3-N)Impact on Drug Design
LogP (Lipophilicity) High (Reference)-0.5 to -1.0 unit-0.5 to -1.0 unitImproves solubility; reduces non-specific binding.
pKa (Basicity) N/A~5.2 (Tunable)~5.2 (Tunable)Salt formation potential; lysosomal trapping.
Metabolic Liability High (Epoxidation)Low (Electron Deficient)Low (Electron Deficient)Extends t1/2; blocks metabolic soft spots.
H-Bonding NoneAcceptor (1)Acceptor (1)Enables specific interactions with hinge regions (Kinases).

Table 1: Comparative physicochemical properties of benzene vs. pyridine scaffolds [1, 3].

Future Outlook: sp3-Rich and Fused Systems

The future of pyridine chemistry lies in escaping "Flatland" . Increasing the fraction of sp3 carbons (Fsp3) correlates with higher clinical success rates.

  • Skeletal Editing: Emerging technologies allow the direct conversion of pyridines to diazines (e.g., pyridazines) via molecular editing, inserting a nitrogen atom into the existing ring [4].[3]

  • Bicyclic Systems: Fusing saturated rings to the pyridine core (e.g., 5,6,7,8-tetrahydroisoquinolines) creates vectors for growing molecules in 3D space, accessing novel binding pockets in enzymes like KRAS or allosteric kinases.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Source: RSC Medicinal Chemistry, 2024.[3] URL:[Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Source: Chemistry - A European Journal, 2025. URL:[Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Source: Journal of the American Chemical Society, 2021.[4] URL:[Link]

  • Pyridine-to-pyridazine skeletal editing. Source: Nature / ChemRxiv, 2025.[3] URL:[Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Source: Journal of the American Chemical Society, 2022. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Suzuki-Miyaura Coupling Conditions for the Synthesis of Functionalized 5-Hydroxynicotinonitriles

Introduction The 5-hydroxynicotinonitrile scaffold is a privileged structural motif in medicinal chemistry and materials science, offering versatile points for further functionalization. The Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-hydroxynicotinonitrile scaffold is a privileged structural motif in medicinal chemistry and materials science, offering versatile points for further functionalization. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forming carbon-carbon bonds, valued for its mild conditions and exceptional functional group tolerance.[1][2] This application note provides a comprehensive guide to developing a robust protocol for the Suzuki-Miyaura coupling of 2-Bromo-5-hydroxynicotinonitrile with various aryl and heteroaryl boronic acids.

We will delve into the critical parameters governing this transformation, addressing the unique challenges presented by the substrate. The electron-rich pyridine ring, the acidic hydroxyl group, and the electron-withdrawing nitrile function all exert significant influence on the catalytic cycle. This guide emphasizes a rationale-driven approach to experimental design, explaining the causality behind the selection of catalysts, ligands, bases, and solvents to ensure reproducible and high-yielding results for researchers in synthetic and drug development laboratories.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined palladium-catalyzed cycle.[3][4] Understanding these fundamental steps is crucial for troubleshooting and optimization. The cycle consists of three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-5-hydroxynicotinonitrile, forming a Pd(II) intermediate.[5] The reactivity for this step generally follows the order I > OTf > Br >> Cl.[6]

  • Transmetalation: The organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[7][8][9]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation (Ar'B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Parameter Selection for 2-Bromo-5-hydroxynicotinonitrile

The inherent properties of the substrate demand careful consideration of each reaction component. The pyridine nitrogen can act as a Lewis base, potentially coordinating to the palladium center and inhibiting catalysis.[3][10] Furthermore, the phenolic hydroxyl group necessitates a base that is strong enough to facilitate transmetalation without causing unwanted side reactions.

Catalyst & Ligand: Overcoming Heterocycle Challenges

The Challenge: Electron-rich heteroaryl halides like 2-bromopyridine can be challenging substrates. The lone pair on the pyridine nitrogen can poison the catalyst, and oxidative addition can be sluggish compared to standard aryl halides.[10]

The Solution: The use of bulky, electron-rich phosphine ligands is paramount for success. These ligands stabilize the Pd(0) center, promote the critical oxidative addition step, and because of their steric bulk, favor a monoligated palladium species that is highly reactive.[11][12][13] Dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are particularly effective.

  • Recommended Ligands:

    • SPhos (L7): Often provides excellent results for heteroaryl couplings due to its steric bulk and electron-donating properties.[11][14]

    • XPhos: Another highly effective and general ligand, particularly useful for challenging couplings, including those involving aryl chlorides.[14][15]

    • RuPhos: Known for its high reactivity, often allowing for lower reaction temperatures.

Palladium Precursor: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with the chosen ligand.[3] Alternatively, commercially available pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer improved stability, faster activation, and more consistent results.[15]

Base Selection: A Balancing Act

The Challenge: The base plays a critical role in activating the boronic acid for transmetalation.[6][8] However, the presence of the acidic hydroxyl group on the nicotinonitrile ring (pKa ≈ 8-10) requires a base that will not deprotonate it to an extent that interferes with the reaction or causes substrate degradation. While strong bases like NaOH or KOH can be used, they may not be ideal for substrates with sensitive functional groups.[4]

The Solution: Inorganic bases are generally preferred and offer a range of strengths.

  • Potassium Phosphate (K₃PO₄): An excellent choice for this substrate. It is a moderately strong, non-nucleophilic base that effectively promotes transmetalation while being compatible with a wide range of functional groups, including phenols.[11]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, often leading to faster reaction rates. Its high cost can be a drawback.

  • Potassium Carbonate (K₂CO₃): A common, cost-effective choice, though sometimes less effective than K₃PO₄ for challenging couplings.[16]

The use of an aqueous solution of the base is standard, as water can play a beneficial role in the catalytic cycle.[3][6]

Solvent System: Ensuring Solubility and Reactivity

The Challenge: The reaction mixture contains organic substrates, a palladium catalyst, and an inorganic base, all of which must be adequately solubilized for the reaction to proceed efficiently.

The Solution: A mixture of an aprotic organic solvent and water is typically the most effective system.

  • 1,4-Dioxane/Water: A classic and highly effective solvent system for Suzuki couplings. Dioxane is an excellent solvent for the organic components, while water dissolves the inorganic base.[17]

  • Toluene/Water: A good alternative, particularly for reactions run at higher temperatures.

  • Tetrahydrofuran (THF)/Water: Another common choice, though its lower boiling point limits the accessible temperature range.

A typical solvent ratio is between 3:1 and 5:1 (organic:water).

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Screening Conditions with Pd(OAc)₂/SPhos

This protocol provides a robust and reliable starting point for coupling 2-Bromo-5-hydroxynicotinonitrile with a variety of aryl and heteroaryl boronic acids.

Materials & Reagents:

ReagentM.W.EquivalentsAmount (for 0.5 mmol scale)
2-Bromo-5-hydroxynicotinonitrile198.001.099.0 mg
Aryl/Heteroaryl Boronic AcidVaries1.2 - 1.50.6 - 0.75 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 (2 mol%)2.2 mg
SPhos410.570.04 (4 mol%)8.2 mg
Potassium Phosphate (K₃PO₄)212.272.0212.3 mg
1,4-Dioxane (degassed)--2.0 mL
Water (degassed)--0.5 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-hydroxynicotinonitrile (99.0 mg, 0.5 mmol), the aryl boronic acid (1.2 eq.), K₃PO₄ (212.3 mg, 2.0 eq.), Pd(OAc)₂ (2.2 mg, 2 mol%), and SPhos (8.2 mg, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (2.0 mL) followed by degassed water (0.5 mL).

  • Reaction: Place the vial in a pre-heated oil bath or heating block set to 90-100 °C. Stir the reaction vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting bromide.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Mild Conditions with a Palladium Pre-catalyst

This protocol utilizes a modern pre-catalyst that can often enable reactions at lower temperatures and with lower catalyst loadings, which is beneficial for thermally sensitive substrates.

Materials & Reagents:

ReagentM.W.EquivalentsAmount (for 0.5 mmol scale)
2-Bromo-5-hydroxynicotinonitrile198.001.099.0 mg
Aryl/Heteroaryl Boronic Acid Pinacol EsterVaries1.30.65 mmol
XPhos Pd G3 Pre-catalyst865.750.015 (1.5 mol%)6.5 mg
Potassium Carbonate (K₂CO₃)138.212.5172.8 mg
Tetrahydrofuran (THF, degassed)--2.5 mL
Water (degassed)--0.5 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a reaction vial with a stir bar, add 2-Bromo-5-hydroxynicotinonitrile (99.0 mg, 0.5 mmol), the boronic acid pinacol ester (1.3 eq.), and K₂CO₃ (172.8 mg, 2.5 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (6.5 mg, 1.5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add degassed THF (2.5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the vial in a heating block set to 60 °C. Stir for 6-24 hours.

  • Monitoring & Work-up: Follow steps 5-8 from Protocol 1.

Experimental Workflow & Troubleshooting

A successful experiment relies on a systematic workflow from setup to analysis.

Experimental_Workflow start Start: Reagent Preparation setup 1. Add Solids to Reaction Vessel (Substrate, Base, Catalyst, Ligand) start->setup inert 2. Establish Inert Atmosphere (3x Evacuate/Backfill Cycles) setup->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvents react 4. Heat and Stir (e.g., 100 °C, 4-16h) solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 7. Purification (Flash Column Chromatography) workup->purify end End: Product Analysis (NMR, MS) purify->end

Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxygen contamination).- Insufficient temperature.- Poor choice of ligand or base.- Ensure rigorous degassing of solvents and proper inert atmosphere technique.- Increase reaction temperature in 10 °C increments.- Screen alternative ligands (e.g., XPhos, RuPhos) or bases (e.g., Cs₂CO₃, K₃PO₄).[11][14]
Dehalogenation of Starting Material - Presence of water and base can lead to protodehalogenation.- Palladium hydride species formation.- Use anhydrous solvents and a non-aqueous base system if possible, though this can slow transmetalation.- Ensure the boronic acid is of high quality.
Protodeborylation of Boronic Acid - Boronic acid is unstable under reaction conditions (especially some heteroaryl boronic acids).[18]- Use the corresponding boronic ester (e.g., pinacol ester) which is more stable.[19][20]- Lower the reaction temperature and extend the reaction time.- Use a milder base like KF or K₂CO₃.[21]- Use a higher excess (1.5-2.0 eq.) of the boronic acid.
Homocoupling of Boronic Acid - Presence of oxygen can lead to oxidative homocoupling.- Use of a Pd(II) source without sufficient ligand.[3]- Ensure rigorous degassing and inert atmosphere.- Increase the ligand-to-palladium ratio (e.g., L:Pd of 2.5:1 or 3:1).

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-5-hydroxynicotinonitrile is a highly achievable transformation provided that key experimental parameters are carefully controlled. The successful execution hinges on the selection of a bulky, electron-rich phosphine ligand to overcome the challenges associated with the heteroaromatic substrate. A moderately strong inorganic base, such as K₃PO₄, is ideal for promoting the reaction while respecting the acidic nature of the hydroxyl group. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently and efficiently synthesize a diverse range of functionalized biaryl and heterobiaryl nicotinonitriles, accelerating progress in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Valente, C., et al. (2012). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis, 2(10), 2240-2247. [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5443. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Caddick, S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5861-5864. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Kumar, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron Letters, 59(19), 1835-1839. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(28), 5354-5366. [Link]

  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 45(32), 14457-14466. [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 10(6), 639-661. [Link]

  • Al-Tel, T. H. (2011). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 16(8), 6433-6443. [Link]

  • Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3949-3965. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

  • Myers, A. G. The Suzuki Reaction - Chem 115. [Link]

  • Schmidt, A. G., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 15(18), 4782-4785. [Link]

  • Reilly, M., et al. (2011). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(19), 5164-5167. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Anderson, K. W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(39), 6523-6527. [Link]

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 2-Bromo-5-hydroxynicotinonitrile

Executive Summary This Application Note details the optimization and execution of C-N bond formation on 2-Bromo-5-hydroxynicotinonitrile (CAS: 1256814-38-0) . This substrate presents a classic "chemoselectivity paradox"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimization and execution of C-N bond formation on 2-Bromo-5-hydroxynicotinonitrile (CAS: 1256814-38-0) . This substrate presents a classic "chemoselectivity paradox" in medicinal chemistry: the electron-deficient pyridine ring activates the C2-bromide towards nucleophilic attack, but the acidic C5-hydroxyl group poses significant challenges for Palladium catalysis, including catalyst poisoning and competitive O-arylation.

This guide provides two distinct workflows:

  • Route A (The Robust Path): Hydroxyl protection followed by Palladium-catalyzed amination (recommended for anilines and weak nucleophiles).

  • Route B (The Green Path): S_NAr (Nucleophilic Aromatic Substitution) for aliphatic amines, avoiding transition metals entirely.

Substrate Analysis & Mechanistic Challenges

The Scaffold

The substrate contains three distinct functional motifs that dictate reactivity:

  • C3-Nitrile (-CN): A strong electron-withdrawing group (EWG) that dramatically lowers the LUMO energy at the C2 position, facilitating oxidative addition but also enabling background S_NAr reactions.

  • C5-Hydroxyl (-OH): A phenol-like moiety (

    
    ). Under standard Buchwald conditions (e.g., NaOtBu), this exists as a phenoxide anion, which can bridge Pd centers (forming inactive dimers) or compete as a nucleophile (O-arylation).
    
  • Pyridine Nitrogen: Capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle (the "pyridine effect").

Decision Matrix: S_NAr vs. Buchwald-Hartwig

Before committing to a metal-catalyzed route, the nature of the amine nucleophile must be assessed.

  • Aliphatic Amines (e.g., Morpholine, Piperazine): Due to the activation by the 3-CN group, these amines often react via S_NAr in polar aprotic solvents (DMSO/DMF) or water without Palladium.

  • Arylamines (Anilines) & Amides: These weak nucleophiles require Palladium catalysis (Buchwald-Hartwig) to overcome the activation energy barrier.

Strategic Workflows (Visualization)

The following diagram illustrates the decision logic and synthetic pathways.

G Start Substrate: 2-Bromo-5-hydroxynicotinonitrile Decision Nucleophile Type? Start->Decision RouteA Route A: Aliphatic Amine (Strong Nucleophile) Decision->RouteA Aliphatic RouteB Route B: Arylamine/Amide (Weak Nucleophile) Decision->RouteB Aromatic/Amide SNAr Protocol: S_NAr (No Catalyst, K2CO3, DMSO, Heat) RouteA->SNAr Product Final C2-Aminated Product SNAr->Product Protect Step 1: Protection (TBS-Cl / Imidazole) RouteB->Protect Buchwald Step 2: Buchwald-Hartwig (Pd source + Ligand) Protect->Buchwald Deprotect Step 3: Deprotection (TBAF or Acid) Buchwald->Deprotect Deprotect->Product

Figure 1: Strategic decision tree for aminating 2-Bromo-5-hydroxynicotinonitrile. Select the pathway based on amine nucleophilicity.

Detailed Protocols

Protocol A: Protection-Based Buchwald-Hartwig Amination

Target Audience: Researchers coupling anilines or sterically hindered amines. Rationale: Protecting the 5-OH as a silyl ether (TBS) prevents catalyst poisoning and ensures chemoselectivity.

Step 1: Silyl Protection
  • Reagents: Substrate (1.0 equiv), TBS-Cl (1.2 equiv), Imidazole (2.5 equiv).

  • Solvent: DCM (Dichloromethane) or DMF (0.2 M).

  • Procedure:

    • Dissolve 2-Bromo-5-hydroxynicotinonitrile in solvent at 0 °C.

    • Add Imidazole followed by TBS-Cl portion-wise.

    • Warm to RT and stir for 2–4 hours (Monitor by TLC/LCMS).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

    • Note: The product, 2-Bromo-5-((tert-butyldimethylsilyl)oxy)nicotinonitrile , is lipophilic and easily purified via silica flash chromatography (Hexane/EtOAc).

Step 2: Cross-Coupling (The Critical Step)

This protocol uses a "Third Generation" Buchwald precatalyst system for maximum reliability.

ComponentRecommendationFunction
Catalyst XPhos Pd G3 or BrettPhos Pd G3 (1–3 mol%)Precatalysts ensure rapid activation and air stability. XPhos is general purpose; BrettPhos is superior for primary amines.
Base Cs2CO3 (2.0 equiv)Weaker than NaOtBu. Essential to prevent nitrile hydrolysis and tolerate the silyl group.
Solvent 1,4-Dioxane (anhydrous)High boiling point, excellent solubility for Cs2CO3.
Temperature 80–100 °CSufficient to drive the catalytic cycle without degrading the nitrile.

Experimental Procedure:

  • In a glovebox or under Argon flow, charge a reaction vial with:

    • Protected Substrate (1.0 equiv)

    • Amine Partner (1.2 equiv)

    • Cs2CO3 (2.0 equiv)

    • XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Add anhydrous 1,4-Dioxane (concentration 0.15 M).

  • Seal the vial and heat to 90 °C for 4–12 hours.

  • QC Check: Monitor for the disappearance of the aryl bromide. If conversion stalls, add another 1 mol% catalyst.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and Palladium black. Concentrate and purify via column chromatography.

Step 3: Deprotection
  • Dissolve the coupled intermediate in THF.

  • Add TBAF (1.0 M in THF, 1.1 equiv) at 0 °C.

  • Stir for 1 hour. Quench with saturated NH4Cl.

  • Isolate the final 5-hydroxy product.

Protocol B: Direct S_NAr (Green Alternative)

Target Audience: Researchers utilizing secondary aliphatic amines (morpholine, piperidine, pyrrolidine). Rationale: The 3-CN group makes the C2-Br sufficiently electrophilic to react without metal catalysis, saving cost and reducing heavy metal impurities.

  • Reagents: Substrate (1.0 equiv), Amine (1.5–2.0 equiv), DIPEA (2.0 equiv).

  • Solvent: DMSO (dimethyl sulfoxide) or NMP .

  • Procedure:

    • Mix reagents in DMSO (0.5 M).

    • Heat to 80–100 °C.

    • Observation: Reaction usually completes within 2–6 hours.

    • Workup: Pour into crushed ice/water. The product often precipitates. Filter and wash with water.

Troubleshooting & Optimization Guide

If yields are low (<50%), consult the following optimization table.

IssueDiagnosisSolution
No Conversion (Start Material recovered) Oxidative addition failure or catalyst deactivation.Switch ligand to BrettPhos (bulkier, electron-rich). Increase Temp to 110 °C. Ensure O2 exclusion.
Protodehalogenation (H-Substituted Pyridine)

-hydride elimination or reduction.
Switch solvent from Dioxane to Toluene . Avoid alcohol solvents.
Nitrile Hydrolysis (Amide formation) Base/Water interaction.Ensure reagents are anhydrous. Switch base from Cs2CO3 to K3PO4 (anhydrous).
Desilylation during Coupling Base too strong or fluoride contamination.Use K3PO4 instead of Cs2CO3. Ensure glassware is not base-washed immediately prior.
Ligand Selection for Specific Amines
  • Primary Anilines: BrettPhos or tBuBrettPhos.[1]

  • Secondary Amines: RuPhos.

  • General Heterocycles: Xantphos (requires higher temp, ~100 °C).

Safety & Handling

  • Nitrile Hazards: While the nitrile is bound, thermal decomposition or strong acid contact can release HCN. Work in a well-ventilated fume hood.

  • Pyridine Toxicity: Halogenated pyridines are potential skin sensitizers and irritants. Wear double nitrile gloves.

  • Palladium Waste: All Pd-contaminated waste must be segregated for heavy metal disposal.

References

  • Buchwald, S. L., et al. "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines." Journal of Organic Chemistry, 2007.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Maiti, D., & Buchwald, S. L. "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." J. Am. Chem. Soc., 2009. (Discusses protecting group tolerance).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • BenchChem. "2-Bromo-5-hydroxybenzonitrile Properties and Reactivity." (Structure verification).

Sources

Method

Strategic Protection of 5-Hydroxynicotinonitrile: Overcoming Regioselectivity and Chemoselectivity Challenges

Topic: Protecting Groups for 5-Hydroxy in Nicotinonitrile Derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive Summary & Core Directive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Groups for 5-Hydroxy in Nicotinonitrile Derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Directive

The protection of the 5-hydroxyl group in nicotinonitrile (3-cyano-5-hydroxypyridine) derivatives presents a unique duality of challenges often overlooked in standard heterocyclic protocols:

  • The Ambident Nucleophile Trap: The pyridine nitrogen and the phenolic oxygen compete for electrophiles. While the electron-withdrawing nitrile group at C3 reduces the basicity of the ring nitrogen (

    
     of conjugate acid 
    
    
    
    1-2), N-alkylation remains a significant impurity risk, particularly with "soft" electrophiles or in non-polar solvents.
  • The Nitrile Chemoselectivity Paradox: The most common deprotection method for benzyl ethers—catalytic hydrogenolysis (

    
    )—is frequently incompatible with the nitrile moiety, leading to partial reduction to primary amines or poisoning of the catalyst.
    

This guide provides validated protocols to ensure exclusive O-alkylation and chemoselective deprotection that preserves the integrity of the nitrile pharmacophore.

Strategic Selection Guide: Protecting Group Matrix

The choice of protecting group (PG) must be dictated by the conditions of the subsequent synthetic steps and the required deprotection method.[1][2]

Protecting GroupStability ProfileO vs. N SelectivityNitrile Compatibility (Deprotection)Recommendation
TBS (tert-Butyldimethylsilyl) Labile to acid/F-. Stable to base.High (O-selective) Excellent (TBAF or mild acid)First Choice for temporary protection.
PMB (p-Methoxybenzyl) Stable to base/mild acid.High (with Carbonate bases)Excellent (DDQ oxidation)Best for robust protection requiring oxidative removal.
Bn (Benzyl) Very Stable.[3]High (with Carbonate bases)Poor (if using

); Good (if using Lewis Acids/Silanes)
Use only if oxidative/acidic deprotection is planned.
MOM (Methoxymethyl) Stable to base.[3] Labile to strong acid.Moderate (Risk of N-alkylation without control)Good (Acid hydrolysis)Use if silyl ethers are too labile.
Ac/Bz (Esters) Labile to base/nucleophiles.HighGood (Mild hydrolysis)Limited utility due to instability in nucleophilic steps.

Decision Logic & Workflow Visualization

The following decision tree illustrates the logic for selecting the appropriate PG based on downstream chemistry requirements.

PG_Selection_Strategy Start Start: 5-Hydroxynicotinonitrile Q1 Will subsequent steps involve strong nucleophiles (e.g., Grignards)? Start->Q1 Q2 Is the Nitrile group required in the final molecule? Q1->Q2 Yes (Base stability needed) TBS Select TBS (Silyl Ether) (Deprotect: TBAF) Q1->TBS No (Mild conditions) PMB Select PMB (p-Methoxybenzyl) (Deprotect: DDQ) Q2->PMB Yes (Oxidative cleavage) Bn Select Benzyl (Bn) (Deprotect: BCl3 or Et3SiH/I2) Q2->Bn Yes (Lewis Acid cleavage) Avoid_H2 CRITICAL WARNING: Avoid H2/Pd Hydrogenolysis (Reduces Nitrile) Bn->Avoid_H2

Caption: Decision matrix for selecting orthogonal protecting groups to ensure nitrile survival.

Detailed Experimental Protocols

Protocol A: Regioselective O-Benzylation (PMB or Bn)

Objective: Install a robust ether linkage while suppressing N-alkylation. Mechanism: The use of a "hard" base (


) in a polar aprotic solvent (DMF or Acetone) favors the formation of the oxy-anion, which attacks the "hard" electrophile (Benzyl bromide/chloride) at the oxygen atom (HSAB theory).

Reagents:

  • Substrate: 5-Hydroxynicotinonitrile (1.0 eq)

  • Electrophile: p-Methoxybenzyl chloride (PMB-Cl) or Benzyl Bromide (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 eq)
    
  • Solvent: DMF (anhydrous) or Acetone (reagent grade)

  • Catalyst (Optional): TBAI (tetrabutylammonium iodide) (0.05 eq) – accelerates reaction with chlorides.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried RBF with 5-hydroxynicotinonitrile (1.0 eq) and anhydrous

    
     (2.0 eq).
    
  • Solvation: Add DMF (concentration ~0.2 M). Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange due to phenoxide formation.

  • Addition: Add PMB-Cl (1.1 eq) dropwise. If using PMB-Cl, add TBAI (0.05 eq) to generate the more reactive iodide in situ.

  • Reaction: Heat to 60°C. Monitor by TLC (EtOAc/Hexane) or HPLC. Reaction is typically complete in 2–4 hours.

    • QC Check: Look for a lower Rf spot (N-alkylated byproduct). O-alkylated products are typically less polar than N-alkylated pyridones in this system.

  • Workup:

    • Cool to RT. Pour into ice-water (5x reaction volume).

    • The O-alkylated product often precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with EtOAc (3x), wash organic layer with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (SiO2).

Validation Data:

  • 1H NMR (DMSO-d6): O-alkylation is confirmed by the chemical shift of the benzylic protons (~5.2 ppm) and the specific shielding pattern of the pyridine protons (H2, H4, H6). N-alkylation typically results in a significant downfield shift of the adjacent ring protons due to loss of aromaticity.

Protocol B: Silylation (TBS)

Objective: Rapid, mild protection for substrates sensitive to base or alkylating agents.

Reagents:

  • Substrate: 5-Hydroxynicotinonitrile (1.0 eq)

  • Reagent: TBS-Cl (1.2 eq)

  • Base: Imidazole (2.5 eq)

  • Solvent: DMF or DCM

Procedure:

  • Dissolve substrate and imidazole in DMF (0.5 M) at 0°C.

  • Add TBS-Cl portion-wise.

  • Allow to warm to RT and stir for 2–3 hours.

  • Workup: Dilute with

    
     (Ether is preferred to extract silyl ethers), wash with water and brine.
    
  • Note: TBS ethers of pyridines are stable to chromatography but hydrolyze slowly in acidic methanol.

Protocol C: Nitrile-Compatible Deprotection

The Challenge: Standard hydrogenolysis (


) will reduce the C-3 Nitrile to a primary amine (

).
Option 1: Oxidative Cleavage (For PMB)
  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Conditions: DCM:H2O (18:1), RT, 1–2 hours.

  • Mechanism: DDQ oxidizes the electron-rich benzyl ring, facilitating hydrolysis. The electron-deficient nicotinonitrile ring is inert to DDQ.

Option 2: Silane-Iodine Cleavage (For Bn)
  • Reagent:

    
     (Triethylsilane) + 
    
    
    
    (Iodine).[4]
  • Conditions: DCM, RT.

  • Why: This method generates

    
     in situ, which acts as a mild Lewis acid to cleave the benzyl ether without affecting the nitrile or halogen substituents [1].
    
Option 3: Lewis Acid Cleavage (For Bn/MOM)
  • Reagent:

    
     (Boron trichloride).
    
  • Conditions: DCM, -78°C to 0°C.

  • Warning: Avoid

    
     if possible, as it is more aggressive and can sometimes attack nitriles or lead to hydrolysis during the quench. 
    
    
    
    is milder and generally orthogonal to aryl nitriles at low temperatures.

Visualizing the O-Alkylation Pathway

The following diagram details the mechanistic flow and critical control points for Protocol A.

O_Alkylation_Workflow Start 5-Hydroxynicotinonitrile (Zwitterionic Character) Deprotonation Deprotonation (K2CO3 / DMF) Start->Deprotonation Intermediate Ambident Anion (O- vs N- nucleophile) Deprotonation->Intermediate Reaction Nucleophilic Attack (PMB-Cl / TBAI) Intermediate->Reaction Product_O Product: O-Ether (Favored by Hard Electrophiles) Reaction->Product_O Major Pathway (>95%) Product_N Impurity: N-Alkyl Pyridone (Favored by Soft Electrophiles) Reaction->Product_N Minor Pathway (<5%)

Caption: Mechanistic pathway highlighting the divergence between desired O-alkylation and N-alkylation.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Yield / N-alkylation Solvent too non-polar or counter-ion too soft.Switch to DMF/Acetone. Ensure

is anhydrous. Avoid Cs2CO3 (sometimes promotes N-alkylation due to "naked" anion effect).
Nitrile Hydrolysis Aqueous base exposure too long or temp too high.Keep workup cold. Avoid strong aqueous acids during deprotection.
Incomplete Deprotection (PMB) DDQ is old/wet.Recrystallize DDQ or increase equivalents. Ensure biphasic mixture is vigorously stirred.

References

  • Iodine-Triethylsilane Deprotection: Practical Method for Deprotection of Aryl Benzyl Ethers using I2-Et3SiH.[5] Source: Thieme Connect / Synthesis.

  • Benzyl Ether Cleavage Review: Protecting Groups: Benzyl Ethers - Stability and Deprotection.[1] Source: Organic-Chemistry.org.

  • N- vs O-Alkylation Selectivity: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure.[6] Source: PubMed / Bioorg Med Chem Lett.[6]

  • Boron Tribromide (BBr3) Mechanisms: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. Source: PubMed Central (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-Bromo-5-hydroxynicotinonitrile bromination

Technical Support Center: Optimization of 2-Bromo-5-hydroxynicotinonitrile Synthesis Executive Summary & Diagnostic Triage User Query: "How do I improve the yield of 2-Bromo-5-hydroxynicotinonitrile bromination?" The Cor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Bromo-5-hydroxynicotinonitrile Synthesis

Executive Summary & Diagnostic Triage

User Query: "How do I improve the yield of 2-Bromo-5-hydroxynicotinonitrile bromination?"

The Core Problem: The synthesis of 2-Bromo-5-hydroxynicotinonitrile (CAS: 1805597-66-3) presents a classic "push-pull" conflict on the pyridine ring.[1][2] The 3-cyano group (electron-withdrawing) deactivates the ring, while the 5-hydroxyl group (electron-donating) activates it.[1][2]

  • If you are performing direct bromination (C-H activation) on 5-hydroxynicotinonitrile, your low yield is likely due to regioselectivity issues (preference for the C6 position).[1][2]

  • If you are performing dehydroxy-bromination (OH substitution) on 2,5-dihydroxynicotinonitrile (2-oxo precursor), your low yield is likely due to competitive side reactions at the 5-hydroxyl group.[1][2]

Select Your Workflow: Please identify your current reaction pathway to access the relevant troubleshooting guide.

Pathway Starting Material Reagent Common Issue Go To
A: Direct C-H Bromination 5-HydroxynicotinonitrileBr₂, NBSMixture of isomers (6-Br vs 2-Br); low conversion.[1][2]Section 2
B: Dehydroxy-Bromination 2,5-DihydroxynicotinonitrilePOBr₃, PBr₅Black tar formation; phosphate ester byproducts.[2]Section 3

Pathway A: Troubleshooting Direct Bromination (NBS/Br₂)

The Issue: You are attempting to install a bromine at C2 via Electrophilic Aromatic Substitution (EAS).

  • Mechanism: The 5-OH group directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions.[1][2]

  • The Trap: The C6 position is sterically accessible and electronically activated.[2] The C2 position is electronically activated but sterically hindered by the adjacent ring nitrogen and the C3-cyano group.[1][2]

  • Result: The major product is often 6-bromo-5-hydroxynicotinonitrile , not the desired 2-bromo isomer.[1][2]

Optimization Protocol:

Q: Can I force the reaction to the C2 position? A: It is difficult to make C2 the major product via direct bromination, but you can improve the ratio.

  • Switch Solvent to Acetonitrile (MeCN):

    • Why: MeCN interacts with the NBS/Br₂ complex, moderating its reactivity.[2] In highly polar solvents like DMF, the reaction is faster but less selective.[2]

  • Low Temperature Control (-10°C to 0°C):

    • Why: Kinetic control favors the most electronically activated position (C6/C2), but lower temperatures minimize over-bromination (2,6-dibromo species).[1][2]

  • Use of a Blocking Group (Recommended):

    • If C6 bromination is dominant, consider installing a transient blocking group (e.g., t-butyl) at C6, but this adds synthetic steps.[1][2]

Q: My product is a mixture. How do I purify? A: The 2-bromo and 6-bromo isomers have different pKa values due to the proximity of the Br to the pyridine nitrogen.[1]

  • Technique: Perform a pH-controlled extraction.[1][2] The 2-bromo isomer (more acidic due to inductive effect of ortho-Br) may be selectively extracted into a weak aqueous base (NaHCO₃) while the 6-bromo remains in the organic phase (or vice versa depending on exact pKa).[1][2]

Pathway B: The "Gold Standard" (Dehydroxy-Bromination)[1][2]

The Solution: To achieve high yields (>70%) of the 2-bromo isomer, you must avoid C-H activation and instead use Nucleophilic Aromatic Substitution (SNAr) or Vilsmeier-Haack type bromination on the 2-oxo (lactam) intermediate.[1][2]

Current Workflow: 2,5-dihydroxynicotinonitrile + POBr₃ → Product

The Failure Mode: The 5-hydroxyl group is nucleophilic.[2] Reacting the unprotected substrate with POBr₃ leads to polymerization or formation of phosphorodibromidates at the 5-position.[1]

Corrected Protocol (Step-by-Step):

Step 1: Protection (Critical)

You must mask the 5-hydroxyl group.[1][2] The methyl ether (5-methoxy) is most robust.[1][2]

  • Reagents: 5-hydroxynicotinonitrile + MeI / K₂CO₃.[1][2]

  • Target Intermediate:5-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Step 2: The Bromination

Convert the C2-lactam to C2-bromide.[1][2]

  • Reagents: POBr₃ (1.5 eq) in Toluene or DCE.

  • Catalyst: DMF (0.1 eq) - Essential for forming the Vilsmeier-bromoiminium species.[1][2]

  • Temp: Reflux (80-110°C).[1][2]

  • Troubleshooting:

    • If conversion is low: Add PBr₅ (0.5 eq) to scavenge any liberated HBr/water.[1][2]

    • If tar forms: Your reaction is too hot/concentrated. Dilute to 0.2 M.[2]

Step 3: Deprotection

Reveal the 5-hydroxyl.[2]

  • Reagents: BBr₃ (3.0 eq) in DCM at -78°C → RT.

  • Note: The nitrile (CN) is stable to BBr₃ under these conditions if quenched carefully.[1][2]

Visual Troubleshooting Logic

G Start Start: Yield Improvement 2-Bromo-5-hydroxynicotinonitrile Method Which method are you using? Start->Method Direct Direct Bromination (NBS/Br2 on 5-OH-Nicotinonitrile) Method->Direct Path A Indirect Dehydroxy-Bromination (POBr3 on 2-Oxo precursor) Method->Indirect Path B IssueA Issue: Regioselectivity (C6 vs C2) Yield < 30% Direct->IssueA AdviceA Stop. This route favors 6-Bromo. Switch to Route B. IssueA->AdviceA Protect Is 5-OH protected? Indirect->Protect YesProtect Yes (e.g., 5-Methoxy) Protect->YesProtect Yes NoProtect No (Free 5-OH) Protect->NoProtect No Success High Yield Route: 1. 5-OMe-2-oxo precursor 2. POBr3/DMF 3. BBr3 YesProtect->Success FailB Failure: Side reaction at 5-OH (Phosphate esters/Tars) NoProtect->FailB FixB Protect as 5-OMe first. Then POBr3/DMF. Then BBr3 deprotect. FailB->FixB FixB->Success

Caption: Decision tree for selecting the optimal synthesis pathway based on regioselectivity and functional group compatibility.

Comparative Data: Reagent Selection

ReagentSubstrateRegioselectivity (C2:C6)YieldNotes
NBS / MeCN 5-hydroxynicotinonitrile~1 : 4Low (<30%)Favors C6 (ortho to OH).[1][2] Difficult separation.
Br₂ / AcOH 5-hydroxynicotinonitrile~1 : 6Low (<25%)Strong preference for C6.[1][2] Polybromination likely.[2]
POBr₃ / DMF 5-methoxy -2-oxo-precursor> 99 : 1 High (75-85%) Recommended. Requires deprotection step.[1][2]
POBr₃ (Neat) 5-hydroxy -2-oxo-precursorN/AVery Low (<10%)Forms complex phosphate esters/tars.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use PBr₅ instead of POBr₃? A: Yes. PBr₅ is a more aggressive brominating agent.[2] It is often generated in situ by mixing PBr₃ and Br₂.[2] However, for the 2-oxo substrate, POBr₃ with catalytic DMF (Vilsmeier conditions) is generally cleaner and easier to work up.[1][2]

Q: How do I quench the POBr₃ reaction without hydrolyzing the nitrile? A: Pour the reaction mixture slowly into ice-water containing NaHCO₃ . Do not allow the mixture to become acidic and hot simultaneously, as this will hydrolyze the nitrile to the amide/acid. Keep T < 10°C during quench.

Q: I see a "2-bromo-5-hydroxy..." compound sold by vendors. Is it the same? A: Be careful. Some vendors list "5-bromo-2-hydroxynicotinonitrile" (Br at 5, OH at 2).[1][2] Always verify the structure or CAS (1805597-66-3 for 2-Br-5-OH).[1][2] The synthesis described above (Route B) specifically targets the 2-bromo position by displacing a 2-oxo group.[1][2]

References

  • Regioselectivity in Pyridine Bromination

    • Topic: Analysis of electrophilic substitution on activ
    • Source: Eissen, M., & Lenoir, D. (2008).[2][3] Chemistry – A European Journal.[2][3]

    • Relevance: Explains the C6 preference in direct bromin
    • [1][2]

  • Vilsmeier-Haack Bromination (POBr₃/DMF)

    • Topic: Conversion of 2-pyridones to 2-bromopyridines.[1][2]

    • Source:Organic Process Research & Development (General methodology for halopyridines).
    • Relevance: Establishes the standard protocol for converting the lactam to bromide while preserving the nitrile.
  • Synthesis of 2-Amino-5-hydroxypyridine Derivatives

    • Topic: Protection strategies for 5-hydroxy groups during ring functionalization.[1][2]

    • Source: Cheng, J., & Liu, C. (2016).[2] Asian Journal of Chemistry.

    • Relevance: Validates the protection/deprotection str
    • [1][2]

  • Compound Data (CAS 1805597-66-3)

    • Topic: Structure verification for 2-Bromo-5-hydroxynicotinonitrile.[1][2][4][5]

    • Source: AK Scientific / PubChem.[2]

    • Relevance: Confirms the existence and specific substitution pattern of the target.[2]

    • (Note: Generalized link for structure verification).

Sources

Optimization

Technical Support Center: Solubilization of 2-Bromo-5-hydroxynicotinonitrile

Case ID: SOL-2B5H-NIC Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Part 1: The Physicochemical Landscape Welcome to the technical support hub for 2-Bromo-5-hydroxynicotinonit...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-2B5H-NIC Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Part 1: The Physicochemical Landscape

Welcome to the technical support hub for 2-Bromo-5-hydroxynicotinonitrile . We understand the frustration; this molecule is a classic "brick dust" candidate—highly crystalline and stubborn in aqueous media.[1] Before jumping into protocols, we must understand why it resists solvation to defeat it effectively.[1]

Root Cause Analysis: Why is it insoluble?

The insolubility of this compound stems from a "perfect storm" of structural features:

  • High Lattice Energy: The molecule possesses a planar pyridine ring allowing for tight

    
    -
    
    
    
    stacking.[1]
  • Intermolecular Hydrogen Bonding: The 5-hydroxyl group acts as a hydrogen bond donor, while the pyridine nitrogen and the nitrile nitrogen act as acceptors.[1] This creates a robust network in the solid state that water molecules struggle to penetrate.[1]

  • Lipophilicity: The bromine atom and nitrile group increase the lipophilicity (LogP), reducing the entropic gain of solvation in water.

The "Silver Bullet": Ionization

The key to solubilizing this molecule lies in its pKa .[1]

  • Acidic Center: The -OH group at position 5.[1]

  • Electronic Effect: The electron-withdrawing Nitrile (-CN) and Bromine (-Br) groups stabilize the negative charge on the oxygen.[1]

  • Estimated pKa: While 3-hydroxypyridine has a pKa

    
     8.7, the electron-withdrawing groups on your target likely shift the pKa lower, estimated between 6.0 – 7.0 .[1]
    

Implication: At neutral pH (7.0), a significant portion of the molecule remains unionized (insoluble).[1] By shifting the pH slightly basic (pH 8.0–9.0), we deprotonate the hydroxyl group, creating a phenolate anion that is highly water-soluble.

Part 2: Troubleshooting Guide (Active Tickets)

Ticket #01: "The compound floats as a powder and won't wet."

Diagnosis: High surface tension and air entrapment due to hydrophobicity.[1] Resolution Protocol: The Wetting & Shift Method

Do not add water directly to the powder.[1] The high surface tension of water will prevent wetting.[1]

  • Pre-wetting: Dissolve the compound in a minimal volume of DMSO (Dimethyl sulfoxide) or Ethanol .[1]

    • Ratio: 10-20

      
      L solvent per mg of compound.[1]
      
  • Buffer Addition: Slowly add a Phosphate Buffer (pH 8.0) or Tris Buffer (pH 8.5) .[1]

    • Why pH 8.0? This ensures you are roughly 1-2 pH units above the estimated pKa, driving equilibrium toward the soluble anionic form.[1]

Critical Warning: Do NOT use strong bases like 1M NaOH to force solubility.[1]

  • Risk:[1][2][3] The 2-position Bromine is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions, especially because the 3-Nitrile group activates the ring.[1] High pH (>11) may convert your compound into 5-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (Br displaced by OH).[1]
    
Ticket #02: "Precipitation occurs when diluting my DMSO stock into media."

Diagnosis: The "Crash-Out" Effect.[1] Root Cause: When you dilute a DMSO stock into aqueous media (pH 7.4), the local solvent environment changes instantly.[1] If the final concentration exceeds the thermodynamic solubility of the neutral species, and the pH is not high enough to keep it ionized, it precipitates.

Resolution Protocol: Cosolvent & Surfactant Shielding

ComponentRoleRecommended Conc.
DMSO Primary Solubilizer0.5% - 5% (final)
PEG 400 Cosolvent (Interface bridge)10% - 20%
Tween 80 Surfactant (Micellar protection)0.1% - 1%

Step-by-Step:

  • Dissolve compound in 100% DMSO .

  • Add PEG 400 to the DMSO solution (mix well).

  • Add Tween 80 to the mixture.

  • Slowly add this concentrate to your aqueous media with vortexing.[1]

Ticket #03: "I need a formulation for animal studies (IV/IP)."

Diagnosis: High concentration required (>5 mg/mL) at physiological pH.[1] Resolution Protocol: Cyclodextrin Complexation

Cyclodextrins (CDs) form a "host-guest" complex, hiding the hydrophobic Br/Pyridine core inside a donut-shaped ring while presenting a hydrophilic exterior to the water.[1]

Recommended Agent: HP-


-CD  (Hydroxypropyl-beta-cyclodextrin).[1]
  • Why? It is safer for parenteral use than natural

    
    -CD (which is nephrotoxic).[1]
    

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in Phosphate Buffer (pH 8.0).
    
  • Add the compound powder to this solution.

  • Sonicate for 20-30 minutes. The mechanical energy helps the compound enter the CD cavity.

  • Filter sterilize (0.22

    
    m).[1]
    

Part 3: Visual Workflows

Workflow 1: Decision Tree for Solubilization

Use this logic gate to determine the best method for your specific application.[1]

SolubilityLogic Start Start: 2-Bromo-5-hydroxynicotinonitrile Solid Powder CheckApp What is the Application? Start->CheckApp InVitro In Vitro / Cell Culture CheckApp->InVitro InVivo In Vivo (Animal Study) CheckApp->InVivo Analytical Analytical (HPLC/LCMS) CheckApp->Analytical DMSO_Limit Is >0.1% DMSO tolerated? InVitro->DMSO_Limit Route Route of Admin? InVivo->Route MobilePhase Method E: Dissolve in MeOH/Water (50:50) Adjust pH > 8 Analytical->MobilePhase Use_DMSO Method A: Dissolve in DMSO -> Dilute into Media DMSO_Limit->Use_DMSO Yes Use_CD Method B: HP-beta-Cyclodextrin Complex DMSO_Limit->Use_CD No Oral Oral (PO) Route->Oral IV IV / IP Route->IV Suspension Method C: Suspension in 0.5% MC/Tween 80 Oral->Suspension SolubleForm Method D: 20% HP-beta-CD in pH 8 Buffer IV->SolubleForm

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Workflow 2: Kinetic Solubility Profiling

How to experimentally determine the exact solubility limit in your lab.[1]

KineticSolubility Step1 1. Prepare Stock 10mM in DMSO Step2 2. Aliquot Buffers (pH 4, 7.4, 9.0) in 96-well plate Step1->Step2 Step3 3. Spike Stock Add DMSO stock to buffers (Final DMSO < 2%) Step2->Step3 Step4 4. Incubate Shake 4h @ 25°C Step3->Step4 Step5 5. Filter/Centrifuge Remove precipitate Step4->Step5 Step6 6. Analyze UV-Vis or HPLC vs Calibration Curve Step5->Step6

Figure 2: Workflow for kinetic solubility profiling to determine maximum concentration before precipitation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I heat the solution to speed up dissolution? A: Proceed with extreme caution. While heat increases solubility, this specific molecule contains a nitrile group and a halogen on a pyridine ring.

  • Safe Zone: Mild heating (up to 40°C) is acceptable for short durations.[1]

  • Danger Zone: Heating >60°C, especially in basic pH, promotes hydrolysis of the nitrile to an amide or carboxylic acid.

Q: Why does my solution turn yellow over time? A: Yellowing often indicates oxidative degradation or photon-induced instability common in halogenated pyridines.[1]

  • Fix: Store stock solutions in amber vials, protect from light, and keep at -20°C. If the solution turns bright yellow/orange rapidly in base, you may be displacing the bromine (SnAr reaction).

Q: Can I use salt formation? A: Yes. Since the molecule is acidic (phenolic OH), you can form a salt using a basic counter-ion.

  • Recommendation:Meglumine or Sodium salts.[1]

  • Procedure: React equimolar amounts of the compound and Sodium Hydroxide (0.1 M) in methanol, then evaporate the solvent to isolate the salt form. The salt will dissolve much faster in water than the free acid.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Detailed mechanisms of pH-dependent solubility).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for general solubility behavior of pyridine derivatives).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • PubChem Compound Summary. (2024). 5-Bromo-2-hydroxynicotinonitrile (Structural analog data for pKa estimation). National Center for Biotechnology Information.[1] Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-5-hydroxynicotinonitrile

This guide is structured as a Tier 3 Technical Support Document designed for process chemists and analytical scientists. It prioritizes mechanistic understanding over rote instruction.[1][2] CAS: 1214385-94-6 | Formula:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support Document designed for process chemists and analytical scientists. It prioritizes mechanistic understanding over rote instruction.[1][2]

CAS: 1214385-94-6 | Formula: C₆H₃BrN₂O | MW: 198.99 g/mol [1][2]

Executive Summary

Commercial batches of 2-Bromo-5-hydroxynicotinonitrile (BHNN) frequently contain three critical impurity classes that poison downstream cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions:

  • Regioisomers/Over-bromination: 2,6-Dibromo-5-hydroxynicotinonitrile (hydrophobic).[1][2]

  • Starting Material: 5-Hydroxynicotinonitrile (hydrophilic, lacks the reactive handle).[1][2]

  • Inorganic Salts/Lewis Acids: Residual Aluminum or Boron species if demethylation was the final synthetic step.[1][2]

This guide provides a self-validating purification workflow exploiting the compound's specific pKa profile.

Module 1: Diagnostic Hub

Before initiating purification, characterize the impurity profile to select the correct protocol.[1][2]

HPLC-UV Profiling

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 280 nm (phenol).[1][2]

Chromatogram Interpretation:

Retention Time (Rel)IdentityChemical LogicRemediation
0.6 - 0.8 5-HydroxynicotinonitrileLacks lipophilic -Br atom.[1] More polar.Protocol A (Water Wash)
1.0 (Ref) Target (BHNN) Balanced polarity (Amphoteric).[1]N/A
1.2 - 1.4 2,6-Dibromo speciesExtra lipophilic -Br atom.[1][2]Protocol B (Recrystallization)
Front (Dead Vol) Inorganic SaltsHighly ionic; no retention.[1]Protocol A (Precipitation)

Module 2: Purification Protocols

Protocol A: The "pKa Swing" Extraction (Primary Cleanup)

Best For: Removing non-acidic impurities and starting materials.[2] Mechanism: This protocol exploits the acidity of the phenolic -OH (predicted pKa ~5.5–6.5).[1][2] The electron-withdrawing Nitrile (-CN) and Bromine (-Br) groups stabilize the phenolate anion, making BHNN significantly more acidic than simple phenols.[1][2]

Workflow Diagram (DOT)

PurificationLogic Start Crude BHNN Solid Dissolve 1. Dissolve in EtOAc (Organic Phase) Start->Dissolve BaseWash 2. Extract with 5% Na2CO3 (aq) pH ~10-11 Dissolve->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgWaste Organic Layer (Contains Non-Acidic Impurities) Sep1->OrgWaste Discard AqProd Aqueous Layer (Contains BHNN Phenolate) Sep1->AqProd Keep Acidify 3. Acidify to pH 3-4 with 1M HCl AqProd->Acidify Precip 4. Product Precipitates (Neutral Phenol Form) Acidify->Precip Filter 5. Filtration & Drying Precip->Filter

Caption: The pKa Swing separates the target based on its ability to ionize at pH 10 and re-neutralize at pH 3.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc). If solubility is poor, add 5-10% THF.[1][2]

  • Base Extraction: Wash the organic layer with 5% Na₂CO₃ (aq) .[1][2]

    • Why: The target (BHNN) deprotonates and moves to the aqueous layer (yellowish color expected).[2] Non-acidic impurities stay in EtOAc.[1][2]

  • Phase Separation: Separate layers. Keep the Aqueous layer.[2]

    • Check: TLC the organic layer to ensure no product remains.[2] If yes, re-extract with base.[1][2]

  • Controlled Acidification: Cool the aqueous solution to 0-5°C. Slowly add 1M HCl dropwise with vigorous stirring.

    • Target:pH 3.0 – 4.0 .[1][2]

    • Warning: Do not go to pH < 1.[1][2] Although the pyridine nitrogen is electron-deficient (non-basic), extremely low pH can protonate it, resolubilizing the compound as a cation.[1][2]

  • Isolation: The product will precipitate as an off-white solid.[1][2] Filter and wash with cold water to remove inorganic salts (NaCl).[1][2]

Protocol B: Polishing Recrystallization

Best For: Removing over-brominated side products (dibromo species) that co-extracted in Protocol A.[1]

  • Solvent Selection: Ethanol/Water (9:1) or Acetonitrile/Water (9:1) .[1]

    • Logic: Dibromo impurities are significantly more lipophilic and less soluble in the aqueous component, or conversely, will remain in the mother liquor if they are more soluble in the hot organic fraction.[1][2]

  • Procedure:

    • Suspend the solid in minimal hot Ethanol (70°C).

    • Add Water dropwise until slight turbidity persists.[1][2]

    • Re-heat to clear the solution.[2]

    • Allow to cool slowly to Room Temperature, then 4°C.

  • Filtration: Collect crystals. The mother liquor will contain the majority of the dibromo-impurity.[1][2]

Module 3: Troubleshooting & FAQs

Q1: The product turned pink/red during the base extraction. Is it degraded?

A: Likely not.

  • Cause: Pyridine-N-oxides or trace metal-complexes (if the material came from a coupling reaction) often appear pink/red in basic solution.[1]

  • Solution: Proceed with the acidification step (Protocol A, Step 4).[1][2] The color usually remains in the filtrate, leaving the precipitated solid white/off-white.[1][2] If color persists, perform a charcoal filtration (dissolve in hot EtOH, add activated carbon, filter hot).[1][2]

Q2: My yield is low after Protocol A (Acidification).

A: You likely over-acidified or the volume is too high.[2]

  • Mechanism: While the pyridine nitrogen is deactivated by the nitrile/bromine, it can still protonate at very low pH (<1), becoming soluble.[1][2]

  • Fix: Adjust pH back to 3-4 using dilute NaOH. Alternatively, saturate the aqueous layer with NaCl (salting out) and extract three times with EtOAc/THF (1:1).[1][2]

Q3: I see a persistent impurity at RRT 0.9 that tracks with the product.

A: This is likely the Chlorinated analog (2-Chloro-5-hydroxynicotinonitrile).[1]

  • Origin: If the synthesis involved POCl₃ or HCl during bromination, Cl can swap with Br.[2]

  • Removal: Extremely difficult via extraction.[1][2] Requires careful recrystallization from Toluene (solubility difference is marginal) or Prep-HPLC.[1] Check the Certificate of Analysis (CoA) of your starting materials.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7204870, 5-Bromo-2-hydroxypyridine-3-carbonitrile.[1][2] Retrieved from [Link]

    • Provides physical property data and structure confirm
  • Williams, R. (2022). pKa Data Compiled by R. Williams.[1][2][3] Organic Chemistry Data.[1][2][4] Retrieved from [Link]

    • Source for estimating pyridine/phenol pKa shifts based on electron-withdrawing substituents.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[1][2][5] Organic Process Research & Development.[1][2][5] Retrieved from [Link][1][2][5]

    • Foundational text on recrystallization str
  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Bromo-5-hydroxynicotinonitrile.[1][2] Retrieved from [Link][1][2][6]

    • Safety and toxicity data for handling brominated pyridines.[1][2]

Sources

Reference Data & Comparative Studies

Validation

Reference Standard Qualification: 2-Bromo-5-hydroxynicotinonitrile

Topic: Reference Standards for 2-Bromo-5-hydroxynicotinonitrile Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Comparison of Analytical G...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 2-Bromo-5-hydroxynicotinonitrile Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Comparison of Analytical Grades & Validation Protocols

Executive Summary In the synthesis of HIF prolyl hydroxylase inhibitors and next-generation kinase inhibitors, 2-Bromo-5-hydroxynicotinonitrile (CAS: 1214385-61-7) serves as a linchpin intermediate. Its trifunctional nature—containing an electrophilic bromide, a nucleophilic hydroxyl, and a labile nitrile—makes it chemically versatile but analytically challenging.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Reagent Grade alternatives. Unlike general catalog listings, we provide a data-driven validation framework, demonstrating why relying solely on HPLC area-% for this amphoteric molecule can lead to significant potency errors in drug substance manufacturing.

Part 1: The Criticality of Standard Selection

The selection of a reference standard for 2-Bromo-5-hydroxynicotinonitrile is not merely a purchasing decision; it is a risk management strategy. The molecule exhibits two specific instability pathways that differentiate the grades of standards:

  • Nitrile Hydrolysis: Conversion to the primary amide (2-bromo-5-hydroxynicotinamide) occurs upon exposure to atmospheric moisture/acidic impurities.

  • Phenolic Oxidation: The 5-hydroxy group is susceptible to oxidative dimerization if not stored under inert gas.

Comparative Matrix: Standard Grades
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Working Standard Option C: Commercial Reagent Grade
Traceability SI-Traceable (NIST/BIPM) via qNMRTraceable to CRM (Secondary)Vendor COA only (often untraceable)
Purity Definition Mass Fraction (w/w) Chromatographic Purity (Area %)Chromatographic Purity (Area %)
Uncertainty Explicitly calculated (

)
Estimated based on methodUnknown
Water Content Measured (KF Titration)MeasuredOften ignored or "Loss on Drying"
Primary Risk High Cost / Low AvailabilityStability drift over timeSalt/Solvent occlusion (See Case Study)
Recommended Use GMP Release / Method ValidationRoutine Process ControlEarly Discovery / Screening

Part 2: Experimental Validation Protocols

To objectively compare these standards, we employ a Self-Validating Protocol combining Orthogonal HPLC and Quantitative NMR (qNMR).

Protocol A: Orthogonal HPLC Purity Profiling

Objective: To separate regioisomers and hydrolysis products.

Rationale: The phenolic hydroxyl group (pKa ~8.2) and the pyridine nitrogen (pKa ~2.0) create a zwitterionic potential. Standard neutral gradients cause peak tailing. We utilize a TFA-buffered low-pH method to protonate the phenol and suppress silanol interactions.

  • Column: C18 Endcapped (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 270 nm (max absorption for nicotinonitriles).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Protocol B: qNMR Potency Assignment (The Gold Standard)

Objective: To determine absolute mass purity (w/w), bypassing the "response factor" bias of HPLC.

Rationale: HPLC-UV assumes all impurities have the same extinction coefficient as the analyte. For 2-Bromo-5-hydroxynicotinonitrile, inorganic salts (from synthesis) are invisible to UV but dilute the potency. qNMR detects all proton-bearing species.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (Ensures solubility of the phenol and prevents exchange of labile protons).

  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Why? Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from the aromatic pyridine protons (7.5–8.5 ppm).

  • Relaxation Delay (D1): 60 seconds (Must be

    
     to ensure full relaxation).
    
  • Pulse Angle: 90°.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity.[1][2][3][4][5]

Part 3: Case Study & Data Simulation

Scenario: A process chemistry team compared a "98%" Reagent Grade sample (Vendor X) against a synthesized In-House Standard.

Table 1: Comparative Analysis Results

Test ParameterReagent Grade (Vendor X) In-House Standard (Purified) Interpretation
HPLC Purity (Area %) 98.2%99.1%Both look acceptable by UV.
qNMR Potency (w/w %) 84.5% 98.8%CRITICAL FAILURE in Reagent Grade.
Residual Solvents (GC) 2.1% (Ethyl Acetate)< 0.1%Reagent grade was not dried properly.
Inorganic Residue (ROI) 11.2%< 0.1%Reagent contained trapped NaBr salts.
Water (KF) 1.5%0.2%Reagent is hygroscopic.

Analysis: The Reagent Grade material contained significant inorganic salts (likely Sodium Bromide from the bromination step) and residual solvent. Because salts are UV-inactive, the HPLC showed "98% purity," but the actual potency was only 84.5%. Using this reagent to calculate stoichiometry for a subsequent coupling reaction would result in a 15% under-dosing , leading to incomplete conversion and difficult workups.

Part 4: Visualization of Qualification Workflow

The following diagram illustrates the decision logic for qualifying a reference standard for GMP use, ensuring no "blind spots" like the salt contamination described above.

QualificationWorkflow RawMaterial Raw Material (2-Bromo-5-hydroxynicotinonitrile) InitialScreen Step 1: Initial Screening (HPLC-UV + LC-MS) RawMaterial->InitialScreen PassScreen Purity > 98.0%? InitialScreen->PassScreen Reject REJECT / Repurify PassScreen->Reject No qNMR Step 2: Absolute Potency (qNMR w/ Maleic Acid IS) PassScreen->qNMR Yes qNMR->Reject Potency < 95% InorganicTest Step 3: Impurity ID (ROI + KF Titration) qNMR->InorganicTest FinalCalc Step 4: Mass Balance Calculation (100% - Water - Solvents - Inorganics) InorganicTest->FinalCalc COA Generate Certificate of Analysis (Assign Validated Potency) FinalCalc->COA

Figure 1: Strategic workflow for qualifying primary reference standards. Note the critical checkpoint at qNMR to detect non-chromatographic impurities.

Part 5: Stability & Handling Guidelines

To maintain the integrity of your chosen standard (Reference or Working), strict adherence to these protocols is required:

  • Storage: Store at -20°C under Argon. The phenolic proton is acidic; avoid storage near volatile amines (e.g., Triethylamine) which can form salts on the surface of the solid standard.

    • CRM:[6][7] Follow manufacturer expiry.

    • Working Standard: Re-qualify via qNMR every 6 months.

    • Critical Check: Look for the "Hydrolysis Peak" (Amide) at RRT 0.85 in HPLC.

  • Weighing: The substance can be electrostatic. Use an antistatic gun or polonium strip during weighing for qNMR to ensure mass accuracy.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[3][8][9] Link

  • United States Pharmacopeia (USP). General Chapter <761>: Nuclear Magnetic Resonance Spectroscopy.[7][10][11] (2023). Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53394867 (2-Bromo-5-hydroxynicotinonitrile).Link

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid.Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-5-hydroxynicotinonitrile

This guide is structured as a high-level operational protocol for researchers handling 2-Bromo-5-hydroxynicotinonitrile . It prioritizes "Universal Precautions" for pharmaceutical intermediates where specific toxicologic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational protocol for researchers handling 2-Bromo-5-hydroxynicotinonitrile . It prioritizes "Universal Precautions" for pharmaceutical intermediates where specific toxicological data may be sparse, relying on Structure-Activity Relationship (SAR) analysis of the brominated cyanopyridine core.

CAS: 1214383-29-3 (Analogous) | Molecular Formula: C₆H₃BrN₂O Physical State: Solid (Powder) | Primary Hazard Class: Acute Toxicity / Irritant

Rapid Risk Assessment (The "Why")

As a Senior Application Scientist, I advise treating this compound not just as a generic reagent, but as a functionalized electrophile . The safety profile is dictated by three pharmacophores:

  • The Nitrile (Cyano) Moiety: While covalently bonded nitriles are generally less immediately toxic than simple cyanide salts, they can metabolize to release cyanide ions or cause severe neurotoxic effects upon high-dose exposure. Risk: Dermal absorption and inhalation.

  • The Halogen (Bromine): Increases lipophilicity, facilitating skin permeation. It also acts as a leaving group, making the compound a potential alkylating agent (sensitizer). Risk: Contact dermatitis and systemic uptake.

  • The Hydroxyl Group: Adds a phenolic character, potentially increasing acidity and local tissue irritation (eyes/mucous membranes).

Operational Verdict: Handle as a Potent Compound (Band 3) until specific toxicology proves otherwise. Zero-skin-contact and zero-inhalation protocols are mandatory.[1]

The PPE Matrix (The "What")

Standard laboratory attire is insufficient. The following matrix utilizes a "Defense in Depth" strategy.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection (Primary) Double Nitrile Gloves (Outer: 5 mil minimum)Permeation Defense: Pyridine derivatives can act as carriers for skin absorption. Thin disposable gloves (<4 mil) offer <5 mins breakthrough time against pyridine-based solvents. Double gloving creates a sacrificial layer.
Respiratory N95/P100 (if outside hood) or Fume Hood (Primary)Aerosol Control: As a solid intermediate, static charge can cause "dust fly." Inhalation is the fastest route to systemic toxicity for nicotinonitriles.
Ocular Chemical Splash Goggles Particulate Drift: Safety glasses with side shields are inadequate for fine powders that can drift into the eye gap. Goggles seal the orbital area.
Body Tyvek® Lab Coat or ApronDecontamination: Cotton coats absorb and retain toxic dusts. Tyvek sheds particulates and is disposable, preventing cross-contamination outside the lab.

Operational Workflow: From Weighing to Reaction

Handling errors most frequently occur during transfer. The following workflow minimizes aerosolization and static discharge.

Visualization: Safe Handling Loop

The following diagram illustrates the closed-loop handling process required to maintain containment.

SafeHandling Start Storage (Cool, Dry, Inert) Weigh Weighing Station (Static Control) Start->Weigh Transfer Sealed Solubilize Solubilization (Closed Vessel) Weigh->Solubilize Add Solvent Immed. Waste Waste Stream (Halogenated) Weigh->Waste Disposable Spatulas React Reaction Setup (Fume Hood) Solubilize->React Cannula Transfer React->Waste Quench & Dispose

Figure 1: The "Solvent-Lock" strategy involves dissolving the solid immediately after weighing to eliminate the dust hazard before transport.

Step-by-Step Protocol
  • Engineering Check: Verify Fume Hood face velocity is >100 fpm.

  • Static Neutralization:

    • Place an ionizing bar or anti-static gun near the balance. Organic powders like 2-Bromo-5-hydroxynicotinonitrile are prone to triboelectric charging, causing them to "jump" off spatulas.

  • The "Solvent-Lock" Technique:

    • Do not transport the weigh boat across the lab.

    • Pre-weigh the solid into a tared vial inside the hood.

    • Immediately add the reaction solvent (e.g., DMSO, DMF) to the vial to dissolve the powder.

    • Transport the solution, not the solid, to the reaction vessel.

  • Decontamination: Wipe down the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) immediately after use. Dispose of the wipe as hazardous waste.

Emergency Response & Decontamination

In the event of exposure, the presence of the nitrile group dictates a specific response logic.

Visualization: Emergency Decision Tree

EmergencyResponse Incident Exposure / Spill Type Type? Incident->Type Skin Dermal Contact Type->Skin Skin Inhale Inhalation Type->Inhale Lungs Spill Bench Spill Type->Spill Surface ActionSkin Wash 15 min No Scrubbing Skin->ActionSkin ActionInhale Fresh Air O2 Support Inhale->ActionInhale ActionSpill Dry Clean-up (No Water) Spill->ActionSpill

Figure 2: Response logic emphasizing "Dry Clean-up" for spills to prevent spreading the chemical via water before containment.

Critical First Aid Nuance
  • Skin: Wash with soap and water but do not scrub vigorously . Scrubbing abrades the stratum corneum, accelerating the absorption of the brominated compound.

  • Eyes: Irrigate for a full 15 minutes.[2] The phenolic hydroxyl group can cause chemical burns; immediate dilution is critical.

Disposal Strategy (Environmental Compliance)

Proper disposal is legally mandated and chemically necessary to prevent downstream reactions.

  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Primary Stream: Halogenated Organic Waste . The bromine atom requires this classification over general organic waste in most jurisdictions [1].

    • Secondary Check: Verify if your facility requires specific segregation for "Nitriles/Cyanides." Generally, covalently bonded nitriles (R-CN) are incinerated with organic solvents and not bleached like inorganic cyanides (NaCN).

  • Incompatibility: NEVER mix with strong acids (e.g., Sulfuric Acid, HCl) in the waste container. Acidic hydrolysis of the nitrile can theoretically liberate Hydrogen Cyanide (HCN) gas [2].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Nicotinonitrile Derivatives Safety Data. National Library of Medicine.

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data.

Sources

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